molecular formula C16H18O B11881368 (1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol CAS No. 179601-92-4

(1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol

Cat. No.: B11881368
CAS No.: 179601-92-4
M. Wt: 226.31 g/mol
InChI Key: SJHHKRLBAHTTOU-CVEARBPZSA-N
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Description

(1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol is a chiral compound that features a cyclohexanol moiety substituted with a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 2-naphthylboronic acid.

    Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed to attach the naphthyl group to the cyclohexanone. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene.

    Reduction: The resulting product is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be further reduced to form a cyclohexane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or PCC (Pyridinium chlorochromate) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Tosyl chloride or thionyl chloride can be used to convert the hydroxyl group into a leaving group, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of (1S,2R)-2-(Naphthalen-2-yl)cyclohexanone.

    Reduction: Formation of (1S,2R)-2-(Naphthalen-2-yl)cyclohexane.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

(1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(Naphthalen-2-yl)cyclohexan-1-ol
  • (1S,2R)-2-(Phenyl)cyclohexan-1-ol
  • (1S,2R)-2-(Naphthalen-1-yl)cyclohexan-1-ol

Uniqueness

(1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of the naphthyl group at the 2-position of the cyclohexanol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

179601-92-4

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

(1S,2R)-2-naphthalen-2-ylcyclohexan-1-ol

InChI

InChI=1S/C16H18O/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15-17H,3-4,7-8H2/t15-,16+/m1/s1

InChI Key

SJHHKRLBAHTTOU-CVEARBPZSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C2=CC3=CC=CC=C3C=C2)O

Canonical SMILES

C1CCC(C(C1)C2=CC3=CC=CC=C3C=C2)O

Origin of Product

United States

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